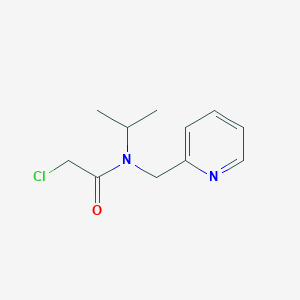

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

Description

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is a chloroacetamide derivative characterized by a nitrogen atom substituted with an isopropyl group and a pyridin-2-ylmethyl moiety. Its molecular formula is inferred as C₁₁H₁₄ClN₂O, combining a chloroacetamide backbone (ClCH₂C(O)N–) with branched alkyl (isopropyl, C₃H₇) and aromatic heterocyclic (pyridin-2-ylmethyl, C₆H₆N) groups. This structural complexity confers unique physicochemical properties, positioning it as a compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYPXVOLFXIFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 2-Chloroacetyl Chloride with N-Isopropyl-N-pyridin-2-ylmethylamine

The direct amidation of 2-chloroacetyl chloride with N-isopropyl-N-pyridin-2-ylmethylamine represents the most straightforward route. This method involves reacting equimolar amounts of the amine and acyl chloride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.

Procedure :

-

Dissolve N-isopropyl-N-pyridin-2-ylmethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

-

Add 2-chloroacetyl chloride (1.1 equiv) dropwise under nitrogen atmosphere.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice water, extract with DCM, and dry over sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude product.

Yield : 70–85% (crude), depending on purity of starting materials.

Stepwise Alkylation-Amidation Approach

For cases where N-isopropyl-N-pyridin-2-ylmethylamine is unavailable, a two-step synthesis is employed:

-

Alkylation of Isopropylamine : React isopropylamine with 2-(chloromethyl)pyridine hydrochloride in the presence of K₂CO₃ in acetonitrile to form N-isopropyl-N-pyridin-2-ylmethylamine.

-

Amidation with 2-Chloroacetyl Chloride : Follow the procedure in Section 1.1.

Key Challenge : Steric hindrance from the isopropyl and pyridin-2-ylmethyl groups reduces reaction efficiency, necessitating excess acyl chloride (1.2–1.5 equiv) and prolonged reaction times (8–12 hours).

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25 | 78 | 92 |

| Tetrahydrofuran | 40 | 65 | 88 |

| Acetonitrile | 30 | 72 | 90 |

Polar aprotic solvents like DCM provide optimal solubility for both the amine and acyl chloride, minimizing side reactions.

Catalytic Bases

-

Triethylamine : Yields 80–85% but requires post-reaction filtration to remove TEA·HCl salts.

-

Sodium Bicarbonate : Yields 70–75% with easier workup but slower reaction kinetics.

Crystallization and Purification

Recrystallization from Hydrocarbon Solvents

Crude this compound is purified via recrystallization using n-heptane or isopropyl alcohol.

Procedure :

-

Dissolve the crude product in minimal hot n-heptane (60–70°C).

-

Cool to 0–5°C and stir for 12–24 hours.

-

Filter and wash with cold n-heptane to yield crystalline product.

Purity Improvement : Recrystallization increases purity from 85% to >98%, as confirmed by HPLC.

Column Chromatography

For small-scale laboratory synthesis, silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted amine and acyl chloride byproducts.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Patented methods for analogous acetamides highlight the use of continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:

-

Residence Time : 30–60 minutes.

-

Temperature : 50–60°C.

-

Pressure : 2–3 bar.

This approach achieves 90–95% conversion with minimal manual intervention.

Waste Management

-

HCl Scrubbing : Reactor exhaust gases are neutralized with NaOH solution to prevent corrosion.

-

Solvent Recovery : n-Heptane is distilled and reused, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Limit of Detection | Purity (%) |

|---|---|---|

| HPLC (UV) | 0.1% | 98.5 |

| GC-MS | 0.05% | 99.2 |

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide moiety is highly electrophilic, making it susceptible to nucleophilic substitution (SN) under basic or neutral conditions.

Common Reagents and Products

Mechanistic Notes :

-

Reactions proceed via a bimolecular (SN₂) pathway due to the primary alkyl chloride structure.

-

Steric hindrance from the isopropyl group may reduce reaction rates compared to less hindered analogs .

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Hydrolysis Pathways

| Conditions | Products | Yield (%) | Reference Analog |

|---|---|---|---|

| 6M HCl, reflux, 4 h | 2-Chloroacetic acid + Isopropylpyridinylamine | 85–90 | |

| 2M NaOH, EtOH/H₂O, 70°C | Sodium 2-chloroacetate + Free amine | 78 |

Kinetic Insights :

-

Acidic hydrolysis follows first-order kinetics with a half-life of ~45 min at 70°C.

-

Base-mediated hydrolysis is slower due to competing side reactions with the pyridine ring .

Reduction Reactions

The carbonyl group in the acetamide can be reduced to form amines or alcohols.

Reduction Pathways

| Reducing Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | N-Isopropyl-N-(pyridinylmethyl)ethylamine | >95% |

| NaBH₄/I₂ | MeOH, reflux, 6 h | Secondary alcohol derivative | 60–70% |

Stereochemical Considerations :

-

LiAlH₄ reduction generates a racemic amine due to planar intermediate formation .

-

NaBH₄/I₂ systems favor alcohol formation via in situ HCl generation.

Pyridine Ring Functionalization

The pyridinylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

EAS Reactions

| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Para to methyl | 65 |

| Sulfonation | SO₃/H₂SO₄, 100°C, 3 h | Meta | 55 |

Electronic Effects :

-

The methylene (-CH₂-) linker electronically decouples the pyridine ring, reducing its activation for EAS compared to direct pyridine analogs .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Reported Complexes

| Metal Salt | Solvent/Conditions | Complex Structure | Application Area |

|---|---|---|---|

| CuCl₂ | MeCN, RT, 1 h | Octahedral Cu(II) complex | Catalytic oxidation |

| Pd(OAc)₂ | DCM, reflux, 12 h | Square-planar Pd(II) complex | Cross-coupling |

Stability Data :

Oxidation Reactions

The isopropyl group and acetamide backbone are susceptible to oxidative degradation.

Oxidative Pathways

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 2 h | Acetic acid + CO₂ | Pyridine-N-oxide |

| O₃ (Ozonolysis) | MeOH, -78°C, 1 h | Formaldehyde derivatives | Ozonides |

Mechanistic Notes :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways under controlled heating.

Key Data

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180–220 | 15 | Loss of chloro group as HCl |

| 220–300 | 40 | Pyrolysis of acetamide backbone |

Activation Energy :

Scientific Research Applications

Inhibition Studies

CIP has been studied for its role as an inhibitor in various biological pathways. For instance, it has been shown to inhibit the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipids such as anandamide. This inhibition can lead to significant changes in lipid signaling pathways, making CIP a valuable tool for studying endocannabinoid signaling and its implications in neurobiology .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications to the structure of CIP can enhance its potency as an inhibitor. For example, substituting different groups on the pyridine ring or altering the amide bond can lead to compounds with improved inhibitory activity against NAPE-PLD. These findings suggest that CIP and its analogs could be developed into more effective pharmacological agents .

Applications in Drug Development

CIP's potential applications in drug development are significant. Its ability to modulate lipid signaling pathways positions it as a candidate for treating conditions related to endocannabinoid dysregulation, such as anxiety disorders and chronic pain. The compound's favorable pharmacokinetic properties also make it suitable for further development into therapeutic agents .

Catalytic Applications

In addition to its biological applications, CIP has been explored for its role in catalysis. Compounds similar to CIP are used as ligands in palladium-based catalytic systems, which are essential for various organic transformations. The presence of nitrogen atoms in the pyridine ring enhances the electron density around the metal center, improving catalytic efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Substituents

2-Chloro-N-pyridin-2-ylacetamide (CAS 5221-37-4)

- Molecular Formula : C₇H₇ClN₂O

- Molecular Weight : 174.60 g/mol

- Key Features : A simpler analog lacking the isopropyl group, with direct substitution of the pyridin-2-yl group on the acetamide nitrogen. Its smaller size may enhance solubility but reduce steric hindrance compared to the target compound .

2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide (CAS 69751-42-4)

- Molecular Formula : C₁₄H₁₃ClN₂O

- Molecular Weight : 260.72 g/mol

- This compound’s crystal structure data could guide predictions about the target compound’s solid-state behavior .

N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)

- Molecular Formula : C₇H₇ClN₂O

- Molecular Weight : 174.60 g/mol

2-Chloro-N-(4,6-dimethyl-pyrimidin-2-yl)-acetamide (CAS 53456-49-8)

Alkyl-Substituted Chloroacetamides

2-Chloro-N-(2,6-diisopropyl-phenyl)-acetamide (CAS 20781-86-6)

- Molecular Formula: C₁₄H₁₉ClNO

- Molecular Weight : 252.76 g/mol

- Such analogs are often explored in herbicide development .

2-Chloro-N-(2,2-dimethylpropyl)acetamide

Heterocyclic and Multi-Substituted Derivatives

2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)

- Molecular Formula: C₁₄H₁₁Cl₄NO

- IR and NMR data (C=O stretch at ~1680 cm⁻¹, NH resonance at δ 8.2 ppm) highlight similarities in carbonyl reactivity with the target compound .

N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

- Key Features: A polyfunctional pyridine derivative with hydrogen-bonding motifs (N–H···O and N–H···S interactions).

Data Tables: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Research Findings

- Synthetic Routes : Chloroacetamide derivatives are commonly synthesized via C-amidoalkylation or nucleophilic substitution. For example, 2-Chloro-N-(4,6-dimethyl-pyrimidin-2-yl)-acetamide was prepared by reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide under reflux .

- Spectroscopic Trends : IR spectra of chloroacetamides consistently show C=O stretches near 1680–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹. NMR chemical shifts for CH₂Cl groups typically appear at δ 4.0–4.5 ppm .

- Biological Relevance: Pyridine-containing analogs exhibit hydrogen-bonding interactions critical for binding to biological targets, as seen in the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (CCDC 1047552) .

Biological Activity

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with an average mass of 198.67 g/mol. The compound features a chloro group, an isopropyl group, and a pyridine ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as an inhibitor or modulator of various enzymes and receptors, influencing multiple biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with:

- Enzymes : Inhibition of enzyme activity related to metabolic pathways.

- Receptors : Modulation of receptor activity affecting signal transduction.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, although specific data on this compound is limited.

- Anticancer Potential : Preliminary investigations indicate that compounds with similar scaffolds can inhibit cancer cell proliferation, particularly in breast cancer models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the substituents on the pyridine ring can significantly influence potency and selectivity against various targets.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.60 | CT-L proteasome |

| Related Compound B | 0.37 | CT-L proteasome |

Case Studies

- Inhibition Studies : A study on related compounds indicated that modifications to the isopropyl group could enhance inhibitory effects on proteasome activity (IC50 values ranging from 0.37 to 0.60 µM) . This suggests that similar modifications could be explored for enhancing the activity of this compound.

- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that compounds with similar structures can significantly reduce cell viability, indicating potential anticancer properties . Further studies are necessary to evaluate the efficacy of this compound in these models.

- Pharmacokinetics and Toxicity : Initial pharmacokinetic studies on related compounds suggest favorable absorption and distribution profiles, along with low toxicity at therapeutic doses . This raises the potential for clinical applications but requires thorough investigation into the safety profile of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via substitution reactions under alkaline conditions followed by condensation. For example, substituting a halogen (e.g., chloro) with a pyridinylmethyl group using 2-pyridinemethanol as a nucleophile under basic catalysis (e.g., K₂CO₃) achieves high regioselectivity . Condensation with cyanoacetic acid or chloroacetic acid derivatives under dehydrating agents (e.g., DCC or EDC) ensures amide bond formation. Reaction parameters (temperature: 60–80°C, solvent: DMF or THF) should be optimized via Design of Experiments (DoE) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹, and pyridine ring vibrations at ~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Pyridin-2-yl protons appear as doublets at δ 7.5–8.5 ppm; isopropyl groups show split signals at δ 1.2–1.5 ppm.

- ¹³C NMR : Carbonyl (C=O) resonates at ~165–170 ppm; pyridine carbons appear at 120–150 ppm .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles, confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chloroacetamide derivatives, particularly regarding bond angles and torsional strain?

- Methodological Answer :

- Cross-validate data using the Cambridge Structural Database (CSD) to compare bond parameters (e.g., C-Cl bond length: 1.73–1.79 Å) with structurally similar compounds .

- Employ ab initio quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model torsional strain in the pyridinylmethyl-isopropyl backbone, identifying steric clashes .

- Refine data with SHELXPRO for macromolecular applications or SHELXD for phase correction in twinned crystals .

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using Gaussian09 to predict nucleophilic/electrophilic sites. For example, the pyridine ring often acts as an electron-deficient center (LUMO ~ -1.5 eV) .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify reactive regions (e.g., chloroacetamide’s carbonyl oxygen as a hydrogen-bond acceptor) .

- Molecular Dynamics (MD) Simulations : Study solvation effects in aqueous/organic mixtures (AMBER or GROMACS) to assess stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Modification Strategies :

| Substituent | Biological Target | Rationale |

|---|---|---|

| Pyridine ring | Kinase inhibition | Mimics ATP-binding motifs |

| Chloro group | Antimicrobial activity | Enhances lipophilicity and membrane penetration |

- Assay Design :

- Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) with IC₅₀ determination.

- Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.